![molecular formula C18H17NO2S B2995370 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-methylbenzamide CAS No. 2097883-84-4](/img/structure/B2995370.png)
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan and thiophene are both five-membered heterocyclic compounds, with furan containing an oxygen atom and thiophene containing a sulfur atom . They are essential in the field of medicinal chemistry and have a variety of biological effects . Thiophene derivatives, for example, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For furan derivatives, one common method involves the ring closure reaction of furan-2-carboxylic acid hydrazide with carbon disulfide .Scientific Research Applications
Dye-Sensitized Solar Cells Phenothiazine derivatives, incorporating furan and thiophene as conjugated linkers, have been synthesized and evaluated in dye-sensitized solar cells (DSSCs). The use of furan as a conjugated linker, in particular, has shown to improve solar energy-to-electricity conversion efficiency significantly, indicating the potential of furan and thiophene moieties in enhancing the performance of DSSCs (Se Hun Kim et al., 2011).
Organic Synthesis and Catalysis The chemistry involving the activation and functionalization of C-H bonds in furans and thiophenes has been extensively studied. For example, a half-sandwich iron N-heterocyclic carbene complex has been utilized to catalyze the borylation of furans and thiophenes, showcasing the utility of these heteroaromatic compounds in organic synthesis (T. Hatanaka et al., 2010).
Antibacterial and Antiurease Activities The synthesis and biological evaluation of compounds related to furan and thiophene have led to the discovery of molecules with significant antibacterial, antiurease, and antioxidant activities. This includes the study of triazole Schiff base and amine derivatives incorporating furan moieties, which demonstrated effective antiurease and antioxidant properties (B. B. Sokmen et al., 2014).
Polymer Science The electrochemical copolymerization of furan and thiophene has been explored, resulting in copolymers with varied electrical conductivities and thermal properties. This research highlights the potential of furan and thiophene in the development of conductive polymers, which can be applied in various electronic and optical devices (Liang Li et al., 2004).
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-13-5-2-3-6-15(13)18(20)19-11-16(14-8-10-22-12-14)17-7-4-9-21-17/h2-10,12,16H,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROBRRXXHPBTRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-methylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.